molecular formula C22H16N2O3 B11684562 (3Z)-3-[(4-acetylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide

(3Z)-3-[(4-acetylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B11684562
M. Wt: 356.4 g/mol
InChI Key: TZLZMUOTJSGZJC-UHFFFAOYSA-N
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Description

(3Z)-3-[(4-acetylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that belongs to the class of benzochromenes This compound is characterized by its unique structure, which includes a benzochromene core fused with an imino and carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(4-acetylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-acetylphenylamine with 3H-benzo[f]chromene-2-carboxylic acid under acidic conditions to form the imino intermediate. This intermediate is then subjected to cyclization and further functionalization to yield the final compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(4-acetylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

(3Z)-3-[(4-acetylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-3-[(4-acetylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The pathways involved often include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-Fluorodeschloroketamine

Uniqueness

Compared to similar compounds, (3Z)-3-[(4-acetylphenyl)imino]-3H-benzo[f]chromene-2-carboxamide stands out due to its unique benzochromene core and the presence of both imino and carboxamide functional groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H16N2O3

Molecular Weight

356.4 g/mol

IUPAC Name

3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide

InChI

InChI=1S/C22H16N2O3/c1-13(25)14-6-9-16(10-7-14)24-22-19(21(23)26)12-18-17-5-3-2-4-15(17)8-11-20(18)27-22/h2-12H,1H3,(H2,23,26)

InChI Key

TZLZMUOTJSGZJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)N

Origin of Product

United States

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